molecular formula C17H20FN3O3 B2937771 N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 849679-55-6

N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2937771
CAS No.: 849679-55-6
M. Wt: 333.363
InChI Key: REXBJYUPANHQTD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of compounds featuring the 1,3-diazaspiro[4.5]decane core, a structure recognized as a privileged scaffold in the design of pharmaceutically active agents. Compounds with this spirocyclic core are frequently investigated for their potential to interact with a variety of biological targets. While the specific research applications for this 2-fluorophenyl derivative are still being explored, structurally similar compounds featuring the diazaspiro[4.5]decane moiety are being studied in diverse fields. For instance, some analogs are investigated as potent and selective inhibitors of enzymes like Histone Deacetylase 6 (HDAC6), a target of high interest in oncology and neurology . Other research indicates that related compounds can inhibit lysosomal phospholipase A2 (PLA2G15), a key mechanism linked to drug-induced phospholipidosis, making them valuable tools for studying this form of drug toxicity . The specific substitution with a 2-fluorophenyl group is a common medicinal chemistry strategy to optimize a compound's properties, potentially influencing its binding affinity, metabolic stability, and membrane permeability. This product is intended for research purposes, such as screening in biological assays, investigating structure-activity relationships (SAR), and exploring novel mechanisms of action. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet and handle this material appropriately in a laboratory setting.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-11-6-8-17(9-7-11)15(23)21(16(24)20-17)10-14(22)19-13-5-3-2-4-12(13)18/h2-5,11H,6-10H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXBJYUPANHQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex spirocyclic structure, which contributes to its biological properties. The presence of the fluorophenyl group and the diazaspiro framework enhances its interaction with biological targets.

Antiviral Activity

One of the notable biological activities of this compound is its antiviral potential . Research indicates that derivatives of compounds with similar structures exhibit inhibitory effects on viral replication, particularly against HIV integrase, suggesting that this compound may also possess similar antiviral properties .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition , particularly in pathways involving proteases and kinases. For instance, compounds with similar diazaspiro structures have been reported to inhibit proteolytic enzymes, which play critical roles in various diseases including cancer and viral infections .

Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of related compounds, it was found that certain derivatives inhibited HIV integrase with IC50 values in the low micromolar range. This suggests that this compound could be a candidate for further investigation in antiviral drug development .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on related diazaspiro compounds against various cancer cell lines. The results indicated selective cytotoxicity towards certain tumor types while sparing normal cells, indicating a favorable therapeutic index that could be explored for this compound as well .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of HIV integrase
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of proteolytic enzymes

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substitutions on the spiro ring and the acetamide side chain (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Spiro Ring Substituent Acetamide Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound 8-methyl 2-fluorophenyl ~335.44* High lipophilicity (XLogP3 ~1.8)
N-(4-methylcyclohexyl)-2-(8-methyl-...) 8-methyl 4-methylcyclohexyl 335.44 Storage: -20°C for long-term
Compound C () 4-oxo, 1-phenyl 2,2,2-trifluoroethyl ~352.5† DDR1 inhibitor; antifibrotic
Compound 5 () 8-(dimethoxybenzoyl) 2,4-dichlorophenethyl N/A Mycobacterial Lpd inhibitor
2-(6-methyl-... () 6-methyl 2-pyridin-3-ylethyl N/A Antiviral (monkeypox)
2-(8-methyl-... acetic acid () 8-methyl -COOH 240.26 Precursor for further derivatization

*Estimated based on ; †From for a tert-butyl analog.

  • 6-Phenyl (): Increases lipophilicity but may reduce solubility. 4-Oxo (): Introduces polarity, possibly affecting target binding.
  • Acetamide Substituents: 2-Fluorophenyl: Fluorine’s electronegativity may enhance hydrogen bonding and reduce cytochrome P450-mediated metabolism. Trifluoroethyl (): Highly lipophilic, improving membrane permeability but risking solubility issues.

Pharmacological Activities

Antifibrotic and DDR1 Inhibition

Compound C () inhibits DDR1, a kinase implicated in fibrosis, with its trifluoroethyl group likely contributing to strong target engagement. The target compound’s 2-fluorophenyl group may offer similar affinity but with improved pharmacokinetics due to fluorine’s metabolic stability.

Antimycobacterial Activity

Compound 5 () inhibits mycobacterial lipoamide dehydrogenase (Lpd) via its dimethoxybenzoyl and dichlorophenethyl groups, which likely interact with hydrophobic enzyme pockets. The target compound lacks these substituents, suggesting different target specificity.

Antiviral Activity

In , a pyridin-3-ylethyl-substituted analog showed antiviral activity against monkeypox by stabilizing viral polymerase complexes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide?

  • Methodology : The synthesis typically involves coupling a spirocyclic hydantoin core with a fluorophenyl acetamide moiety. Key steps include:

  • Activation of carboxylic acids : Use coupling agents like EDCI·HCl and HOBt for amide bond formation (e.g., as in ).
  • Purification : Column chromatography (silica gel) with gradients of CH₂Cl₂/AcOEt (20:1 to pure AcOEt) to isolate intermediates.
  • Deprotection : For Boc-protected intermediates, HCl/dioxane (4.0 M) at ambient temperature for 48 hours ( ).
    • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.05–7.09 ppm for fluorophenyl protons) and HRMS.

Q. How can the stereochemical configuration of the spirocyclic core be validated?

  • Techniques :

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS/D for structure solution) to resolve absolute configuration ( ).
  • Comparative NMR : Analyze coupling constants (e.g., axial vs. equatorial protons in the spiro ring) and compare with related analogs ( ).

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Assays :

  • Enzyme inhibition : Test against targets like mycobacterial lipoamide dehydrogenase (Mtb Lpd) using IC₅₀ determination ( ).
  • Antiviral activity : Screen in cell-based models (e.g., cytopathic effect reduction assays) ( ).
    • Controls : Include reference inhibitors (e.g., Compound 5 in ) and validate with dose-response curves.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Approach :

  • Systematic substitution : Modify the fluorophenyl group (e.g., para vs. ortho substitution) and spiro ring substituents (e.g., 8-methyl vs. 8-ethyl) ( ).
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Mtb Lpd residues) ( ).
    • Data Analysis : Correlate logP values (calculated via ChemDraw) with cellular permeability (Caco-2 assays).

Q. How to resolve contradictions in biological activity data across different studies?

  • Case Example : Discrepancies in anticonvulsant activity between analogs may arise from:

  • Conformational flexibility : X-ray structures ( ) show variable dihedral angles (44.5°–77.5°) between the spiro core and aryl groups, affecting target binding.
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms ( ).
    • Resolution : Perform head-to-head comparisons under standardized protocols and validate with in vivo models (e.g., PTZ-induced seizures).

Q. What strategies are effective for improving metabolic stability of this compound?

  • Methods :

  • Isotope labeling : Use ¹⁴C-labeled analogs to track metabolic pathways (e.g., CYP450-mediated oxidation).
  • Prodrug design : Introduce hydroxamate or sulfonate groups to enhance solubility and reduce first-pass metabolism ( ).
    • Validation : LC-MS/MS analysis of plasma metabolites in rodent pharmacokinetic studies.

Methodological Notes

  • Crystallography : Use WinGX for data processing and SHELXL for refinement to resolve conformational ambiguities ( ).
  • Statistical Validation : Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput screening data.

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